molecular formula C12H10O5 B2680944 Ethyl 6-hydroxy-2-oxo-2H-chromene-3-carboxylate CAS No. 70160-51-9

Ethyl 6-hydroxy-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B2680944
CAS No.: 70160-51-9
M. Wt: 234.207
InChI Key: SSGYMCHQKAJEOB-UHFFFAOYSA-N
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Description

Ethyl 6-hydroxy-2-oxo-2H-chromene-3-carboxylate is an organic compound belonging to the class of coumarins Coumarins are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Biochemical Analysis

Biochemical Properties

It is known that this compound plays a role in various biochemical reactions .

Cellular Effects

The effects of Ethyl 6-hydroxy-2-oxo-2H-chromene-3-carboxylate on various types of cells and cellular processes are currently being studied. Preliminary research suggests that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are currently being investigated. This includes studies on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

Research on the dosage effects of this compound in animal models is ongoing. This includes studies on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways that this compound is involved in are currently being studied. This includes research on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .

Transport and Distribution

Research is ongoing to understand how this compound is transported and distributed within cells and tissues. This includes studies on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are currently being investigated. This includes research on any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-hydroxy-2-oxo-2H-chromene-3-carboxylate typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethyl chloroacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-hydroxy-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 6-hydroxy-2-oxo-2H-chromene-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its anti-inflammatory, anti-cancer, and anti-viral properties.

    Industry: Utilized in the development of dyes, fragrances, and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate
  • 7-Hydroxy-2-oxo-chromene-3-carboxylic acid ethyl ester
  • Ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate

Uniqueness

Ethyl 6-hydroxy-2-oxo-2H-chromene-3-carboxylate is unique due to its hydroxyl group at the 6-position, which imparts distinct chemical reactivity and biological activity compared to its analogs. This structural feature allows for specific interactions with biological targets and enhances its potential therapeutic applications .

Properties

IUPAC Name

ethyl 6-hydroxy-2-oxochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O5/c1-2-16-11(14)9-6-7-5-8(13)3-4-10(7)17-12(9)15/h3-6,13H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSGYMCHQKAJEOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC(=C2)O)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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